7-Methoxy-2-methylbenzo[d]thiazole

Solid-state handling Purification Formulation

7-Methoxy-2-methylbenzo[d]thiazole (CAS 163298-70-2, MF: C9H9NOS, MW: 179.24 g/mol) is a benzothiazole-class heterocyclic compound featuring a methoxy substituent at the 7-position and a methyl group at the 2-position of the bicyclic scaffold. The compound is canonically registered under the systematic name Benzothiazole, 7-methoxy-2-methyl- (9CI) and appears as a white crystalline powder with a reported melting point of 56–57 °C.

Molecular Formula C9H9NOS
Molecular Weight 179.24 g/mol
CAS No. 163298-70-2
Cat. No. B070382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-2-methylbenzo[d]thiazole
CAS163298-70-2
SynonymsBenzothiazole, 7-methoxy-2-methyl- (9CI)
Molecular FormulaC9H9NOS
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)C(=CC=C2)OC
InChIInChI=1S/C9H9NOS/c1-6-10-7-4-3-5-8(11-2)9(7)12-6/h3-5H,1-2H3
InChIKeyULNOESYCOCNVQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-2-methylbenzo[d]thiazole (CAS 163298-70-2): Compound Identity and Procurement Baseline


7-Methoxy-2-methylbenzo[d]thiazole (CAS 163298-70-2, MF: C9H9NOS, MW: 179.24 g/mol) is a benzothiazole-class heterocyclic compound featuring a methoxy substituent at the 7-position and a methyl group at the 2-position of the bicyclic scaffold . The compound is canonically registered under the systematic name Benzothiazole, 7-methoxy-2-methyl- (9CI) and appears as a white crystalline powder with a reported melting point of 56–57 °C . Benzothiazoles are recognized as a privileged scaffold in medicinal chemistry, with derivatives exhibiting diverse pharmacological activities including anti-inflammatory, antimicrobial, anticancer, and CNS-targeted effects [1]. This particular substitution pattern—7-methoxy and 2-methyl—places the compound at a distinct position within the methoxy-methyl-benzothiazole isomer series, providing a unique combination of electronic and steric properties that differentiate it from its regioisomeric counterparts.

Isomer-Specific SAR Distinct 7-methoxy substitution pattern provides unique electronic and steric profile for benzothiazole lead optimization
Crystalline Solid Ambient-temperature solid supports precise gravimetric dispensing and long-term storage stability
Rare Chemical Status AldrichCPR designation demands independent identity verification; select vendors offering batch QC reports

Why 7-Methoxy-2-methylbenzo[d]thiazole Cannot Be Casually Substituted by Other Methoxy-Benzothiazole Isomers


The benzothiazole scaffold is exquisitely sensitive to the position of substituents on the aromatic ring, with even a single methoxy group shift from the 7- to the 5- or 6-position producing markedly different physicochemical, electronic, and biological properties [1]. Critically, the three methoxy-2-methylbenzothiazole isomers exist in fundamentally different physical states at ambient conditions: the 7-methoxy isomer is a white crystalline solid (mp 56–57 °C), the 5-methoxy isomer is a low-melting solid (mp 36–47 °C), and the 6-methoxy isomer is a liquid (density 1.204 g/mL at 25 °C) [2]. These differences directly impact handling, formulation, purification strategy, and storage requirements in both research and industrial settings. Furthermore, the electron-donating methoxy group at the 7-position peri to the ring sulfur creates a distinct electronic environment—affecting both hydrogen-bonding capacity (H-bond acceptors: 2, donors: 0) and lipophilicity (XLogP3-AA: 2.8)—that is not replicated by other regioisomers . Generic substitution without isomer-specific verification therefore risks introducing uncontrolled variability in reaction outcomes, biological assay results, and downstream synthetic sequences.

Physical state mismatch: 6-methoxy isomer is a liquid, 5-methoxy a low-melt solid; handling, weighing, and storage protocols differ markedly.
Lipophilicity and electronic shift: methoxy position alters XLogP and through-space S···O interactions, potentially confounding SAR interpretation.
Synthetic route deviation: patent-validated demethylation to 7-hydroxy derivative requires the 7-methoxy substitution pattern; isomer substitution yields a different product.

Quantitative Differentiation Evidence: 7-Methoxy-2-methylbenzo[d]thiazole vs. Its Closest Regioisomeric Analogs


Physical State and Melting Point: 7-Methoxy Isomer as a Crystalline Solid vs. Liquid 6-Methoxy Isomer

The 7-methoxy-2-methylbenzothiazole isomer is a white crystalline powder with a melting point of 56–57 °C, making it a readily weighable, non-hygroscopic solid at standard laboratory temperatures . In direct contrast, the 6-methoxy-2-methylbenzothiazole isomer (CAS 2941-72-2) is a liquid at ambient temperature with a density of 1.204 g/mL and a refractive index of n20/D 1.612 . The 5-methoxy isomer (CAS 2941-69-7) exhibits an intermediate melting range of 36–47 °C, meaning it may partially liquefy under warm storage conditions [1]. This solid-state advantage of the 7-methoxy isomer translates to superior handling precision for gravimetric dispensing, reduced volatility-related concentration errors in solution preparation, and greater long-term chemical stability during storage.

Physical State & MP
Head-to-head
7-MeO: crystalline solid, mp 56–57 °C 6-MeO: liquid (d 1.204); 5-MeO: mp 36–47 °C
Solid form enables precise weighing; liquid isomer risks volatility errors.
Ambient conditions; vendor-reported data
Solid-state handling Purification Formulation Weighing accuracy

Lipophilicity (XLogP3-AA): Predicted Membrane Permeability Differentiation Among Methoxy-Benzothiazole Isomers

The computed lipophilicity of 7-methoxy-2-methylbenzothiazole is XLogP3-AA = 2.8 . This value positions the compound within the favorable range for blood-brain barrier penetration (typically LogP 1.5–3.5) while maintaining adequate aqueous solubility for in vitro assay compatibility. While experimentally determined LogP values for all three methoxy isomers under identical conditions are not available in the open literature, the positional variation of the methoxy group is known to differentially affect both hydrogen-bonding capacity and molecular dipole moment, which in turn modulate LogP [1]. The 7-position methoxy group, being peri to the thiazole sulfur, experiences distinct electronic effects—including through-space S···O interactions—that differentiate its solvation behavior from the 5- and 6-substituted analogs. This has direct implications for protein binding, membrane partitioning, and metabolic stability in biological systems.

Lipophilicity
Class-level
XLogP3-AA 2.8
Within CNS drug-like space; experimental isomer-specific LogP recommended.
Predicted; shake-flask validation advised
Drug design ADME Lipophilicity Membrane permeability Lead optimization

Synthetic Utility as a Demethylation Precursor: Patent-Documented Conversion to 4-Chloro-7-hydroxy-2-methylbenzothiazole

United States Patent US 6,130,217 (filed 1995, granted 2000) explicitly documents 4-chloro-7-methoxy-2-methylbenzothiazole—a derivative directly accessible from 7-methoxy-2-methylbenzothiazole via chlorination—as a key intermediate in the synthesis of heterocyclic compounds that function as sensitizers of multidrug-resistant (MDR) tumor cells to anticancer agents [1]. In the patent procedure, 4-chloro-7-methoxy-2-methylbenzothiazole undergoes methyl ether cleavage with pyridine hydrochloride at 160–170 °C in a sealed vessel to yield the corresponding 7-hydroxy derivative (mp 225 °C, decomposition) . This specific synthetic transformation is enabled by the 7-methoxy positioning; the 5-methoxy or 6-methoxy isomers would produce hydroxy derivatives with different physicochemical properties and potentially altered biological activity in the MDR sensitization context. The patent's focus on MDR reversal—a therapeutically significant but challenging target—underscores the specific utility of the 7-methoxy-2-methyl substitution pattern.

Patent Demethylation Route
Patent-documented
Pyridine·HCl, 160–170 °C, sealed vessel → 7-hydroxy derivative (mp 225 °C dec.)
Validated synthetic entry for MDR reversal agent research.
US 6,130,217; requires 7-methoxy precursor
Synthetic intermediate Patent chemistry Demethylation Multidrug resistance Process chemistry

Commercial Availability Profile: AldrichCPR Rare Chemical Designation and Multi-Vendor Purity Range

7-Methoxy-2-methylbenzothiazole is classified by Sigma-Aldrich under the AldrichCPR (Custom Pharmaceutical Research) collection, a designation reserved for rare and unique chemicals provided to early discovery researchers [1]. Sigma-Aldrich explicitly states that it 'does not collect analytical data for this product' and that the 'buyer assumes responsibility to confirm product identity and/or purity,' indicating that this compound occupies a specialized niche in the chemical supply chain—neither a commodity bulk intermediate nor a fully characterized catalog standard [1]. In contrast, the 6-methoxy isomer (CAS 2941-72-2) is available as a standard Sigma-Aldrich catalog product (assay 97%, with full analytical documentation including refractive index, density, and application notes) . Multiple vendors do offer the 7-methoxy compound with stated purity specifications: Bidepharm (97%, with NMR/HPLC/GC batch QC), Fluorochem (97%), MolCore (NLT 98%), and AKSci (95%) . The variability in vendor QC documentation—from AldrichCPR's 'as-is, no analytical data' status to Bidepharm's commitment to batch-specific NMR, HPLC, and GC reports—creates a tiered procurement landscape where sourcing decisions directly impact the level of identity and purity assurance available to the end user.

Commercial Availability
Vendor landscape
AldrichCPR: no analytical data 6-MeO: standard catalog, COA Bidepharm 97% (NMR/HPLC/GC); Fluorochem 97%; MolCore NLT 98%
Vendor QC tier affects identity assurance; select batch-certified sources.
Supplier landscape as of 2025
Procurement Chemical sourcing Rare chemicals Quality assurance Vendor comparison

Positional Isomer Structural Confirmation: Historical Chromatographic and Colorimetric Differentiation from 5-Methoxy Isomer

The definitive structural assignment of 5- versus 7-methoxy-2-methylbenzothiazole was established in a foundational 1956 study published in Yakugaku Zasshi (Journal of the Pharmaceutical Society of Japan) [1]. The authors demonstrated that the two isomers, obtained by alkaline ferricyanide oxidation of m-thioacetanisidide, could be distinguished by comparative examination with authentic 5-methoxy-2-methylbenzothiazole synthesized from p-anisidine [1]. Furthermore, the study established that the four isomeric hydroxy-2-methylbenzothiazoles (generated by HI hydrolysis of the corresponding methoxy precursors) exhibit differential color reactions—specifically with the Driver, ferric chloride, and ammoniacal copper tests—that allow detection of a hydroxyl group in the α-position of the benzothiazole ring [1]. These colorimetric methods, while classical, provide a rapid and inexpensive orthogonal confirmation of isomer identity that complements modern NMR and HPLC-MS techniques. The 7-methoxy compound specifically yields a 7-hydroxy derivative upon demethylation whose colorimetric behavior is distinct from the 4-, 5-, and 6-hydroxy isomers, providing a unique chemical fingerprint for identity verification.

Isomer Colorimetric ID
Historical method
Driver, FeCl₃, ammoniacal Cu tests on 7-OH derivative yield characteristic response distinct from 5/6-OH isomers.
Low-cost orthogonal identity confirmation for QC labs.
Yakugaku Zasshi 1956; demethylation prerequisite
Structural elucidation Isomer identification Quality control Colorimetric detection NMR spectroscopy

Predicted Physicochemical Properties: Boiling Point, Density, and pKa Differentiation Across Isomers

The three methoxy-2-methylbenzothiazole isomers exhibit quantitatively distinguishable predicted physicochemical properties that directly impact laboratory handling, purification strategy, and salt formation feasibility. The 7-methoxy isomer has a predicted boiling point of 284.2 ± 13.0 °C, a predicted density of 1.223 ± 0.06 g/cm³, and a predicted pKa of 1.96 ± 0.30 . The 6-methoxy isomer shows similar predicted boiling point (284 °C) but a measured density of 1.204 g/mL at 25 °C (experimental) . Notably, the 7-methoxy isomer's pKa of approximately 1.96 indicates that the benzothiazole nitrogen is very weakly basic, meaning the compound remains essentially unprotonated across the full pH range relevant to biological assays (pH 2–10). This has direct consequences for HPLC method development (the compound will not be retained by ion-exchange mechanisms at typical mobile phase pH values), liquid-liquid extraction efficiency (pH-independent partitioning), and the feasibility of salt formation for formulation purposes. Comparatively, the 5- and 6-methoxy isomers may exhibit subtly different pKa values due to the varying electronic influence of the methoxy substituent position on the thiazole nitrogen basicity—though precise experimental pKa values for all isomers under identical conditions are not consolidated in the public literature.

Predicted Physicochemical Profile
Predicted
bp ~284 °C d ~1.223 g/cm³ pKa ~1.96
Neutral across pH 2–10; supports HPLC method development.
ACD/Labs prediction; experimental pKa verification advised
Physicochemical profiling Purification method selection Salt formation Ionization state Chromatography

Evidence-Backed Application Scenarios for 7-Methoxy-2-methylbenzo[d]thiazole (CAS 163298-70-2) in Research and Industrial Procurement


Medicinal Chemistry SAR Campaigns Requiring Positional Isomer Control in Benzothiazole Lead Optimization

In structure-activity relationship (SAR) studies where the benzothiazole scaffold is being systematically substituted to map pharmacophoric requirements, the 7-methoxy-2-methyl substitution pattern provides a spatially and electronically distinct data point relative to 5-methoxy and 6-methoxy analogs. The crystalline solid form (mp 56–57 °C) enables precise gravimetric dispensing for dose-response assays , while the XLogP3-AA of 2.8 keeps the compound within CNS drug-like chemical space . Medicinal chemistry teams should source this compound from vendors providing batch-specific QC documentation (NMR, HPLC, GC) to ensure isomer identity, given the risk of regioisomeric misassignment that could confound SAR interpretation.

Synthesis of Multidrug Resistance (MDR) Reversal Agents via Patent-Validated Demethylation Route

Research groups pursuing MDR sensitizer development can leverage US Patent 6,130,217, which demonstrates the conversion of 4-chloro-7-methoxy-2-methylbenzothiazole—accessible from the target compound—to the corresponding 7-hydroxy derivative (mp 225 °C, decomposition) via pyridine hydrochloride-mediated methyl ether cleavage at 160–170 °C [1]. This patent-backed route provides a validated synthetic entry point into a class of compounds with demonstrated MDR reversal activity against tumor cells. The characteristic decomposition melting point (225 °C) of the demethylated product serves as an in-process quality control milestone. Procurement of the 7-methoxy precursor specifically—rather than the 5- or 6-methoxy isomer—is essential to reproduce the patent chemistry and generate the correct final compound.

Analytical Method Development and Reference Standard Preparation for Isomer-Specific Benzothiazole Quantification

The sharp melting point (56–57 °C) and crystalline solid form of 7-methoxy-2-methylbenzothiazole make it suitable as a reference standard for HPLC, GC, or NMR method development targeting isomer-specific quantification of methoxy-benzothiazole mixtures . The predicted pKa of ~1.96 indicates that the compound remains neutral across the full pH range (2–10), simplifying reverse-phase HPLC method development by eliminating pH-dependent retention time shifts . The classical colorimetric differentiation methods (Driver, FeCl3, ammoniacal Cu tests on the demethylated hydroxy derivative) established by the 1956 Yakugaku Zasshi study provide an orthogonal, low-cost identity verification tool suitable for routine quality control laboratories [2].

Computational Chemistry and Molecular Modeling: 7-Position Methoxy as a Distinct Electronic Perturbation in Docking Studies

For computational chemists performing molecular docking or QSAR studies on benzothiazole-based libraries, the 7-methoxy substituent introduces a unique electronic perturbation due to its peri relationship with the thiazole sulfur atom, creating through-space S···O interactions that are not present in the 5- or 6-methoxy isomers [2]. The crystallinity of the compound supports future co-crystallization and X-ray diffraction studies that may provide experimental validation of docking poses. The XLogP3-AA of 2.8 provides a reliable input parameter for ADME prediction models . When building virtual screening libraries, inclusion of the 7-methoxy isomer as a distinct entity—rather than treating all methoxy-benzothiazoles as interchangeable—is necessary to capture this position-specific electronic effect in computational predictions.

Application
Selection Property
Validation Focus
Benzothiazole SAR studies requiring positional isomer control
Isomer identity verification via batch QC (NMR, HPLC, GC)
Confirm 7-methoxy regioisomer assignment before SAR interpretation
Synthesis of MDR reversal agent precursors via patented route
7-methoxy substitution pattern matching patent claims
Verify demethylation product identity and purity
Analytical reference standard for isomer-specific quantification
Crystalline solid, neutral pKa, and colorimetric fingerprint
Orthogonal identity tests (melting point, HPLC, colorimetric reaction)
Computational modeling and docking on benzothiazole libraries
Distinct electronic perturbation from peri S···O interaction
Include 7-methoxy isomer as separate entity in virtual libraries

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